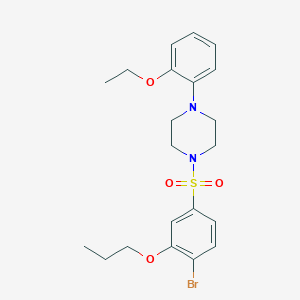

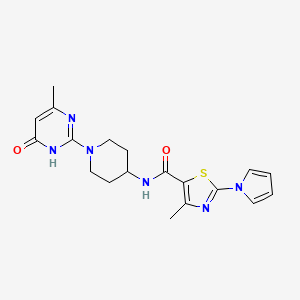

![molecular formula C21H26N6O5 B2498809 ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate CAS No. 941891-20-9](/img/structure/B2498809.png)

ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, often starting from simpler precursors to generate complex structures featuring imidazo[1,2-a]pyridine or triazine cores. A method described involves the annulation of the pyrimidine ring onto pre-existing molecular frameworks through reactions that may include cyclocondensation or nucleophilic substitution processes. These methods highlight the complexity and specificity required in synthesizing such intricate molecules (Dolzhenko, Chui, & Dolzhenko, 2006).

Molecular Structure Analysis

Structural elucidation of these compounds is critical, often achieved through a combination of spectroscopic techniques including NMR, IR, and mass spectrometry, alongside X-ray crystallography for definitive structure confirmation. The detailed structural analysis reveals the presence of multiple tautomeric forms and the dynamic equilibrium between them in solution, underlining the complexity of their molecular structure (Mohamed, 2021).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with nucleophiles or electrophiles, leading to a variety of chemical transformations. These reactions can result in the formation of new heterocyclic systems or the functionalization of existing ones. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea showcases an ANRORC rearrangement, a mechanism involving nucleophilic addition, ring opening, and ring closure, demonstrating the complex chemical behavior of these compounds (Ledenyova et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound, ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate, has been a subject of interest in the synthesis of various hybrid molecules and heterocyclic compounds due to its structural complexity and potential biological activities. Studies have demonstrated its utilization in the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, highlighting its role in creating compounds with antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Moreover, the compound's derivatives have been explored for their anti-inflammatory and analgesic properties through the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural sources like visnaginone and khellinone, showing significant COX-2 inhibitory activity (Abu‐Hashem et al., 2020).

Chemical Reactions and Transformations

Chemical transformations involving the core structure of this compound have been extensively studied, illustrating its versatility in organic synthesis. The compound participates in reactions leading to the formation of NNN′-trisubstituted 2-aminobenzamidines, demonstrating the potential for creating diverse chemical entities through nucleophilic attack and rearrangements (Stevens, 1974). Such chemical versatility is crucial for synthesizing novel compounds with potential therapeutic applications.

Propiedades

IUPAC Name |

ethyl 4-[2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O5/c1-3-32-21(31)24-10-8-23(9-11-24)17(28)14-27-19(30)18(29)26-13-12-25(20(26)22-27)16-6-4-15(2)5-7-16/h4-7H,3,8-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGHKBLSTXCYAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2498727.png)

![(3,4-Dimethylphenyl)[1-phenyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-y l]amine](/img/structure/B2498732.png)

![3-(1-(furan-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498733.png)

![2-(2-chlorobenzyl)-N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2498734.png)

![3-((Z)-2-((E)-3-(3-methyl-4,5-dihydrothiazol-3-ium-2-yl)allylidene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B2498738.png)

![Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate](/img/structure/B2498742.png)

![[4-[2-[4-(2-Chloropyridine-3-carbonyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2498747.png)